3-(Bromomethyl)-2-methanesulfonylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2-methylsulfonylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCFANBKLWARQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromomethyl 2 Methanesulfonylthiophene
Precursor Synthesis and Functionalization Strategies
Synthesis of 3-Methyl-2-methanesulfonylthiophene
The formation of 3-methyl-2-methanesulfonylthiophene is most effectively achieved through a two-step sequence starting from 3-methylthiophene (B123197).
Introduction of a Methylthio Group: The first step involves the introduction of a methylthio (-SCH₃) group at the 2-position of the 3-methylthiophene ring. This is accomplished via a directed lithiation reaction. 3-Methylthiophene is treated with a strong base, such as n-butyllithium or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to selectively deprotonate the carbon at the 5-position, or in other cases, the 2-position depending on the specific directing effects and reagents used. nih.gov The resulting lithiated intermediate is then reacted with an electrophile, dimethyl disulfide (CH₃SSCH₃), to yield 3-methyl-2-(methylthio)thiophene. google.com This method provides a reliable route to install the necessary sulfur-containing substituent at the desired position.
Oxidation to the Sulfonyl Group: The second step is the oxidation of the sulfide (B99878) (methylthio group) to a sulfone (methanesulfonyl group). This transformation is a common and high-yielding reaction in organic synthesis. organic-chemistry.org Various oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) in the presence of a catalyst like methyltrioxorhenium (MTO) being a particularly effective system for converting thiophene (B33073) derivatives to their corresponding sulfones. dicp.ac.cnnih.gov Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also widely used for this type of oxidation. organic-chemistry.org The reaction completely oxidizes the sulfur atom, passing through a sulfoxide (B87167) intermediate to form the stable sulfone. nih.govresearchgate.net
Strategies for Introduction of Sulfonyl Group on Thiophene Ring
The introduction of a sulfonyl group onto a thiophene ring is a key functionalization step. While various methods exist, the oxidation of a pre-installed sulfide is often the most practical approach for preparing specific alkylsulfonyl derivatives like the target precursor.
| Strategy | Description | Reagents | Advantages | Disadvantages |
| Oxidation of Sulfide | A two-step process where a thioether (sulfide) is first introduced onto the thiophene ring, followed by oxidation. | H₂O₂/MTO, m-CPBA | High yields, excellent chemoselectivity, and good functional group tolerance. organic-chemistry.orgdicp.ac.cn | Requires the prior synthesis of the sulfide precursor. |
| Direct Sulfonylation | Electrophilic aromatic substitution using a sulfonating agent to directly form a sulfonic acid, which would then require reduction and alkylation. | Fuming Sulfuric Acid, Chlorosulfonic Acid | A direct route to a sulfur-containing functional group. | Harsh conditions, may lead to side reactions or polymerization of the sensitive thiophene ring. |
| Reaction with Sulfonyl Chlorides | Friedel-Crafts type reaction using an alkylsulfonyl chloride and a Lewis acid catalyst. | CH₃SO₂Cl, AlCl₃ | Can directly install the methanesulfonyl group. | Can be limited by the reactivity of the thiophene substrate and potential for rearrangement or polysubstitution. |
Bromination Reagents and Conditions for Methyl Thiophene Derivatives
The conversion of the methyl group of 3-methyl-2-methanesulfonylthiophene to a bromomethyl group is achieved via a free-radical bromination reaction. This reaction is selective for the benzylic-like position on the thiophene ring due to the resonance stabilization of the resulting radical intermediate. libretexts.org The choice of brominating agent is crucial to avoid unwanted side reactions, such as electrophilic aromatic substitution on the thiophene ring. chadsprep.com
N -Bromosuccinimide (NBS) is the most commonly used and effective reagent for this transformation. libretexts.orgchadsprep.com It serves as a source of a low, steady concentration of bromine radicals, which minimizes competitive electrophilic addition or substitution pathways. chadsprep.comyoutube.com The reaction is typically initiated by either UV light (photoirradiation) or a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO). researchgate.net
More recently, environmentally friendlier methods have been developed, such as using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under visible light irradiation, which has proven effective for brominating methylthiophene derivatives. rsc.org
| Reagent/Condition | Initiator | Solvent | Key Features |
| NBS | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄), Cyclohexane (B81311) | The classical Wohl-Ziegler reaction; highly selective for the benzylic/allylic position. researchgate.net |
| NBS | UV Light (hν) | Carbon tetrachloride (CCl₄) | Photoinitiation provides a clean method for generating radicals. libretexts.org |
| HBr / H₂O₂ | Visible Light | Dichloromethane (CH₂Cl₂) | Greener alternative with high atom economy; uses HBr as the bromine source and H₂O₂ as the oxidant. rsc.org |
| Br₂ | UV Light (hν) | Carbon tetrachloride (CCl₄) | Can be used for radical bromination but is less selective than NBS; prone to causing electrophilic substitution on the aromatic ring. chadsprep.com |
Direct Bromomethylation Approaches for Methylsulfonylthiophenes
Direct bromomethylation involves the introduction of a -CH₂Br group onto an aromatic ring in a single step. However, this approach is not commonly employed for the synthesis of 3-(Bromomethyl)-2-methanesulfonylthiophene. Such reactions typically use reagents like HBr in formaldehyde (B43269) or paraformaldehyde, which are more suited for activated aromatic systems under electrophilic conditions. The presence of the strongly electron-withdrawing methanesulfonyl group deactivates the thiophene ring towards electrophilic attack, making direct bromomethylation challenging and impractical. Consequently, indirect synthetic pathways are the standard and preferred methods.
Indirect Synthetic Pathways for Bromomethylation on Thiophene Scaffolds
The most reliable and widely accepted method for introducing the bromomethyl group onto the methylsulfonylthiophene scaffold is the indirect pathway involving the free-radical bromination of the precursor's methyl group. This process follows a well-established radical chain mechanism.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by the action of UV light on a bromine source to generate a small number of bromine radicals (Br•). libretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-2-methanesulfonylthiophene. This step is highly selective for the benzylic-like position because the resulting thiophenylmethyl radical is stabilized by resonance with the aromatic ring. The newly formed radical then reacts with a bromine source (Br₂ or NBS) to form the desired product, this compound, and regenerate a bromine radical, which continues the chain reaction. chadsprep.comyoutube.com
Termination: The reaction concludes when radicals combine with each other to form stable, non-reactive molecules.
This pathway is efficient and highly regioselective, ensuring that bromination occurs exclusively at the methyl side chain rather than on the thiophene ring itself.
Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis
To maximize the yield and purity of this compound during the final bromination step, several reaction parameters must be carefully optimized. The goal is to promote the desired radical pathway while suppressing potential side reactions.
| Parameter | Considerations for Optimization | Typical Conditions |
| Solvent | The solvent should be non-polar and inert to radical conditions to prevent interference with the chain reaction. | Carbon tetrachloride (CCl₄) has been traditionally used, but safer alternatives like cyclohexane or acetonitrile (B52724) are now preferred. researchgate.net |
| Initiator | The choice and concentration of the radical initiator are critical. Too little may result in a slow or incomplete reaction, while too much can increase termination steps. | AIBN or benzoyl peroxide are commonly used in catalytic amounts (1-10 mol%). |
| Temperature | The reaction temperature must be sufficient to cause the decomposition of the initiator at a suitable rate but not so high as to promote undesired side reactions. | Typically, reactions are run at the reflux temperature of the chosen solvent (e.g., ~77°C for CCl₄, ~82°C for acetonitrile). researchgate.net |
| Reagent Stoichiometry | The molar ratio of NBS to the substrate is crucial. A slight excess of NBS (e.g., 1.1 equivalents) is often used to ensure complete conversion of the starting material. | 1.05 to 1.2 equivalents of NBS relative to the methylthiophene substrate. |
| Reaction Time | The reaction must be monitored (e.g., by GC or TLC) to determine the point of maximum product formation and to avoid the formation of over-brominated byproducts (e.g., dibromomethyl derivatives). | Typically ranges from a few hours to overnight, depending on the substrate and conditions. |
| Light Source | If using photoinitiation, the wavelength and intensity of the light source must be appropriate to initiate the radical chain reaction efficiently. | A UV lamp or a high-wattage visible light bulb is used. rsc.org |
By carefully controlling these parameters, the synthesis can be optimized to produce this compound in high yield and purity, suitable for subsequent applications.
Mechanistic Investigations of Bromomethylation Reactions on Thiophene Systems
The bromomethylation of 3-methyl-2-methanesulfonylthiophene is a classic example of a free-radical chain reaction, specifically a Wohl-Ziegler bromination. thermofisher.comchem-station.com This mechanism is distinct from the electrophilic aromatic substitution pathway by which halogens typically react with the thiophene ring itself. nih.gov The reaction proceeds through three main stages: initiation, propagation, and termination. byjus.com
Initiation: The reaction begins with the homolytic cleavage of the weakest bond in the radical initiator upon heating or irradiation with light. For example, AIBN decomposes to form two cyanopropyl radicals and nitrogen gas, while dibenzoyl peroxide forms benzoyloxy radicals. mychemblog.com These initiator radicals (In•) are not directly involved in bromination but serve to generate the key bromine radical (Br•). A trace amount of molecular bromine (Br₂), often present as an impurity in NBS or generated in situ, is cleaved by the initiator radical to produce the chain-carrying bromine radical. organic-chemistry.orgchadsprep.com
Propagation: This stage consists of a two-step cycle that consumes the reactants and forms the product while regenerating the chain-carrying radical. libretexts.orgbyjus.com
Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group attached to the thiophene ring. This step is highly selective for the "benzylic-type" hydrogens because the resulting thienyl-methyl radical is stabilized by resonance. The electron-withdrawing sulfonyl group does not significantly destabilize this radical intermediate. This is the rate-determining step of the propagation phase.
Bromine Transfer: The newly formed thienyl-methyl radical reacts with a molecule of Br₂. It abstracts a bromine atom to form the final product, this compound, and generates a new bromine radical (Br•). This new bromine radical can then enter another cycle of propagation.
The molecular bromine consumed in the second propagation step is continuously regenerated at a low concentration through the reaction of N-bromosuccinimide (NBS) with the hydrogen bromide (HBr) produced during the first propagation step. masterorganicchemistry.comlibretexts.org This keeps the concentration of Br₂ low, thereby suppressing potential side reactions like electrophilic addition to the thiophene ring. chadsprep.com
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two bromine radicals (Br• + Br• → Br₂), a bromine radical with a thienyl-methyl radical, or two thienyl-methyl radicals. byjus.com These termination steps become more frequent as the concentration of reactants decreases.
Computational studies using Density Functional Theory (DFT) have supported the favorability of radical pathways in the reaction of thiophenes with NBS under these conditions, as opposed to ionic pathways that would lead to ring substitution. researchgate.net The stability of the intermediate radical is the key factor directing the regioselectivity of the bromination to the methyl side chain. pearson.com
Table 2: Key Species in the Free-Radical Bromomethylation Mechanism
| Species | Name | Role in Mechanism |
|---|---|---|
| NBS | N-Bromosuccinimide | Source of bromine; maintains low Br₂ concentration. |
| AIBN/BPO | Radical Initiator | Generates initial radicals upon decomposition to start the chain reaction. |
| Br• | Bromine Radical | Chain-carrying species; abstracts hydrogen from the methyl group. |
| C₄H₂S(SO₂CH₃)CH₂• | 3-(Radical-methyl)-2-methanesulfonylthiophene | Resonance-stabilized radical intermediate. |
| HBr | Hydrogen Bromide | Byproduct of hydrogen abstraction; reacts with NBS to regenerate Br₂. |
| Br₂ | Molecular Bromine | Brominating agent in the propagation step. |
Reactivity and Mechanistic Analysis of 3 Bromomethyl 2 Methanesulfonylthiophene
Reactivity of the Methanesulfonyl Group and Its Electronic Influence on Reaction Pathways
The methanesulfonyl group (-SO₂CH₃) at the C2 position of the thiophene (B33073) ring is a strong electron-withdrawing group. This property fundamentally alters the electron density distribution within the thiophene ring, thereby influencing its aromaticity and reactivity. The sulfonyl group deactivates the thiophene ring towards electrophilic substitution reactions, which are characteristic of many aromatic systems. Conversely, this electron deficiency enhances the propensity of the thiophene ring to participate in reactions involving nucleophiles.
The primary influence of the methanesulfonyl group is the significant reduction of the aromatic character of the thiophene ring. mdpi.com This dearomatization makes the diene system of the thiophene more accessible for cycloaddition reactions. Thiophene S,S-dioxides, which are structurally related to 2-sulfonylthiophenes, are well-established as reactive dienes in Diels-Alder reactions. semanticscholar.orgresearchgate.netutexas.edu The electron-withdrawing nature of the sulfone functionality lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system. researchgate.net
This electronic perturbation governs the regioselectivity and stereoselectivity of cycloaddition reactions. In a normal electron demand Diels-Alder reaction, where the thiophene derivative acts as the diene, the electron-withdrawing sulfonyl group can influence the interaction with the dienophile. For instance, in reactions with electron-rich alkenes, the regioselectivity would be dictated by the orbital coefficients of the diene and dienophile.
Furthermore, the presence of the methanesulfonyl group can render the protons on the adjacent methyl group of the sulfone and the bromomethyl group more acidic, potentially opening pathways for base-mediated reactions. However, the most profound electronic influence remains the activation of the thiophene ring towards cycloaddition reactions by reducing its aromatic stabilization.
Cycloaddition Reactions Involving the Thiophene Ring
Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. mdpi.com However, the introduction of electron-withdrawing substituents, such as the methanesulfonyl group, can dramatically enhance its reactivity. Thiophenes bearing such substituents can readily participate in [4+2] cycloaddition reactions. researchgate.net
In the case of 3-(bromomethyl)-2-methanesulfonylthiophene, the thiophene ring is expected to act as a diene in reactions with various dienophiles. The presence of the methanesulfonyl group at the 2-position and the bromomethyl group at the 3-position introduces both electronic and steric factors that will control the outcome of these reactions.
Table 1: Predicted Reactivity in Diels-Alder Reactions
| Dienophile | Expected Reactivity | Potential Influencing Factors |
| Electron-rich Alkenes | High | The electron-deficient diene system will readily react with electron-rich dienophiles in an inverse-electron-demand Diels-Alder fashion. |
| Electron-poor Alkenes | Moderate to Low | In a normal-electron-demand Diels-Alder reaction, the reactivity will be lower due to the electron-deficient nature of both reactants. Lewis acid catalysis may be required. mdpi.com |
| Alkynes | High | Similar to electron-rich alkenes, alkynes can act as effective dienophiles, leading to the formation of substituted benzothiophene (B83047) derivatives after a potential elimination step. |
The regioselectivity of the cycloaddition will be a crucial aspect to consider. The unsymmetrical substitution of the thiophene ring will likely lead to a preferred orientation of the dienophile during the cycloaddition. Computational studies on similar systems have shown that the combination of steric hindrance and electronic effects of the substituents dictates the favored regioisomer.
Applications of 3 Bromomethyl 2 Methanesulfonylthiophene As a Synthetic Intermediate
Building Block for Complex Polycyclic Aromatic Hydrocarbons and Fused Heterocycles
While direct examples of the use of 3-(bromomethyl)-2-methanesulfonylthiophene in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the reactivity of similar brominated thiophene (B33073) derivatives provides a strong indication of its potential in this area. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the construction of carbon-carbon bonds, which are fundamental to the synthesis of PAHs and fused heterocycles. rsc.orgnih.gov
The general strategy would involve the coupling of this compound with a suitable boronic acid or ester partner that contains an aromatic or heteroaromatic core. The bromomethyl group can be envisioned to participate in subsequent cyclization reactions to form the fused ring systems. For instance, a multi-step synthesis could involve an initial Suzuki coupling at the bromomethyl position, followed by an intramolecular cyclization to construct the polycyclic framework. The methanesulfonyl group, being a strong directing group, would also influence the regioselectivity of any subsequent functionalization of the thiophene ring.
The synthesis of various fused heterocyclic systems often relies on the cyclization of appropriately substituted precursors. longdom.org The reactive nature of the bromomethyl group in this compound makes it an ideal candidate for introducing side chains that can undergo intramolecular cyclization to form fused rings, such as thieno[c]pyridines or other related structures.
Precursor in the Synthesis of Functionally Substituted Thiophene Derivatives
The functionalization of thiophene rings is a cornerstone of heterocyclic chemistry, leading to a vast array of compounds with diverse properties. researchgate.net this compound serves as an excellent precursor for a variety of functionally substituted thiophene derivatives. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
For example, reaction with amines, alcohols, and thiols can introduce nitrogen, oxygen, and sulfur-containing side chains, respectively. Furthermore, the carbon-bromine bond can be converted to a carbon-carbon bond through reactions with organometallic reagents, such as Grignard reagents or organocuprates.
A particularly useful transformation is the Suzuki cross-coupling reaction, which has been successfully employed for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.gov A similar strategy could be applied to this compound to introduce various aryl or heteroaryl substituents. The general conditions for such a reaction are outlined in the table below.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-dioxane/H₂O |
| Temperature | 90°C |
| Reactants | 2-bromo-5-(bromomethyl)thiophene, Aryl boronic acid |
Table 1: General Conditions for Suzuki Cross-Coupling of Bromomethylthiophenes. nih.gov
This methodology allows for the synthesis of a library of substituted thiophenes with tailored electronic and steric properties, which can be valuable for applications in medicinal chemistry and materials science.
Role in Material Science Precursor Synthesis (e.g., monomers for conductive polymers, optoelectronic materials)
Conducting polymers, particularly those based on polythiophene, are of significant interest for their applications in electronic and optoelectronic devices. researchgate.net The properties of these polymers can be fine-tuned by modifying the structure of the monomeric units. While the direct polymerization of this compound has not been reported, its structure suggests its potential as a monomer or a precursor to a monomer for the synthesis of functional conductive polymers.
The synthesis of polythiophenes can be achieved through various methods, including oxidative chemical polymerization and transition-metal-catalyzed polymerization. frontiersin.org A thiophene derivative containing a reactive group, such as the bromomethyl group in the target compound, could be utilized to create graft copolymers. For instance, a polythiophene backbone could be synthesized, and the bromomethyl groups could then be used to attach other polymer chains or functional molecules.
A relevant example is the synthesis of a thiophene macromonomer, Th-OMeOx, from (2-bromo-3-(bromomethyl)thiophene). nih.gov This macromonomer was then used to create a grafted polythiophene with oligo(2-methyl-2-oxazoline) side chains, demonstrating the utility of the bromomethyl functionality in creating complex polymer architectures. nih.gov This approach could be adapted to this compound to introduce specific functionalities that could enhance the performance of the resulting polymer in applications such as sensors, organic solar cells, or light-emitting diodes.
Development of Chiral Auxiliaries or Ligand Precursors
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a chiral molecule. mdpi-res.com Thiophene-based structures have been successfully employed in the design of chiral ligands for a variety of asymmetric transformations. mdpi.comiaea.orgkoreascience.kr The rigid and planar nature of the thiophene ring provides a well-defined scaffold for the attachment of chiral substituents.
This compound, with its reactive bromomethyl group, is a suitable starting material for the synthesis of chiral ligands. The bromomethyl group can be readily displaced by a chiral amine or alcohol to introduce a stereogenic center. The resulting functionalized thiophene can then be further modified to create a bidentate or tridentate ligand capable of coordinating to a metal center.
The synthesis of chiral bis(oxazolinyl)thiophenes, for example, has been reported and these ligands have been shown to be effective in copper-catalyzed asymmetric Friedel-Crafts alkylations. mdpi.com The general synthetic approach involves the functionalization of a thiophene dicarboxylic acid, but a similar strategy could be envisioned starting from this compound. The methanesulfonyl group would also play a role in modulating the electronic properties of the resulting ligand, which can have a significant impact on its catalytic activity and enantioselectivity.
| Ligand Type | Catalyst | Reaction | Enantioselectivity (ee) |
| Thiophene-2,5-bis(β-amino alcohol) | Cu(II) | Asymmetric Henry reaction | up to 94.6% |
| Chiral Schiff base from thiophene derivatives | Vanadium complex | Asymmetric oxidation of sulfides | up to 79% |
Table 2: Examples of Chiral Ligands Derived from Thiophenes in Asymmetric Catalysis. mdpi.comkoreascience.kr
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. nih.govbeilstein-journals.org These reactions are particularly valuable in medicinal chemistry for the rapid generation of libraries of structurally diverse compounds. mdpi.comnih.gov
While there are no specific reports of this compound being used in MCRs, its reactive nature makes it a plausible candidate for such transformations. The bromomethyl group could act as an electrophilic component in a variety of MCRs. For example, it could potentially participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, by reacting with an appropriate nucleophile in the reaction mixture.
Furthermore, thiophene derivatives are known to participate in certain MCRs. The Gewald reaction, for instance, is a well-known MCR for the synthesis of 2-aminothiophenes. mdpi.com While this reaction typically involves elemental sulfur, a ketone, and an activated nitrile, the principle of using a thiophene precursor in a one-pot, multi-reactant process is well-established. Future research could explore the development of novel MCRs that incorporate this compound to access novel heterocyclic scaffolds.
Synthesis and Characterization of Derivatives of 3 Bromomethyl 2 Methanesulfonylthiophene
Derivatives via Substitution at the Bromomethyl Position
The C(sp³)-Br bond in the bromomethyl group is the most reactive site for nucleophilic substitution in 3-(bromomethyl)-2-methanesulfonylthiophene. This reactivity allows for the introduction of a wide array of functional groups, leading to diverse derivatives. The primary mechanism for these transformations is the S_N2 reaction, which is favored by the primary nature of the carbon center.
A variety of nucleophiles can be employed to displace the bromide ion, yielding derivatives such as amines, ethers, and thioethers. For instance, reaction with primary or secondary amines provides the corresponding aminomethylthiophenes. The Williamson ether synthesis can be applied by reacting the parent compound with alkoxides or phenoxides to form ethers. nih.govnih.gov Similarly, thioether derivatives are accessible through reaction with thiolates. rsc.orgresearchgate.net
The general conditions for these substitutions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), and often a base to either generate the nucleophile in situ or to neutralize the HBr byproduct.
Table 1: Examples of Nucleophilic Substitution Reactions at the Bromomethyl Position
| Nucleophile | Product Class | Typical Reagents and Conditions | Resulting Derivative Structure |
|---|---|---|---|
| Ammonia / Amines (R₂NH) | Amines | R₂NH, K₂CO₃, Acetonitrile, RT to 60 °C | 2-(CH₃SO₂)-3-(R₂NCH₂)-Thiophene |
| Alkoxides (RO⁻) | Ethers | ROH, NaH, THF, 0 °C to RT | 2-(CH₃SO₂)-3-(ROCH₂)-Thiophene |
| Thiolates (RS⁻) | Thioethers | RSH, NaH or K₂CO₃, DMF, RT | 2-(CH₃SO₂)-3-(RSCH₂)-Thiophene |
| Azide (N₃⁻) | Azides | NaN₃, DMF, 60-80 °C | 3-(Azidomethyl)-2-(methanesulfonyl)thiophene |
| Cyanide (CN⁻) | Nitriles | NaCN or KCN, DMSO, 50-70 °C | 2-(2-(Methanesulfonyl)thiophen-3-yl)acetonitrile |
Derivatives via Modification or Functionalization of the Methanesulfonyl Group
The methanesulfonyl group is a strongly electron-withdrawing and generally stable functional group, making its direct modification challenging under standard conditions. Its primary influence is electronic, significantly impacting the reactivity of the thiophene (B33073) ring.
The sulfone moiety is highly resistant to both oxidation and mild reduction. However, its presence deactivates the thiophene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (S_NAr), particularly at the C5 position, should a suitable leaving group be present there. acs.org
While direct functionalization is uncommon, the complete reduction of the sulfone to a sulfide (B99878) is theoretically possible using potent reducing agents like lithium aluminum hydride (LiAlH₄), although this may also affect other functional groups in the molecule. Another potential modification could involve reactions at the methyl group of the sulfone, for example, deprotonation with a very strong base followed by alkylation, though this is synthetically demanding due to the high pKa of the methyl protons.
Derivatives via Substitutions on the Thiophene Ring at C4 or C5 Positions
The thiophene ring itself can undergo electrophilic aromatic substitution. In this compound, the C4 and C5 positions are available for substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The 2-methanesulfonyl group is a powerful deactivating group and a meta-director. The 3-bromomethyl group is a weakly deactivating group and is ortho-, para-directing.
Given these electronic influences, electrophilic attack is most likely to occur at the C5 position, which is 'para' to the bromomethyl group and 'meta' to the methanesulfonyl group. The C4 position is sterically more hindered and electronically less favored.
Common electrophilic substitution reactions that can be applied to introduce substituents at the C5 position include:
Halogenation : Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce a bromine or chlorine atom at the C5 position. mdpi.comresearchgate.net
Nitration : Careful nitration using mild reagents, such as nitric acid in acetic anhydride, is necessary to avoid oxidative degradation of the reactive thiophene ring. researchgate.netresearchgate.netmetu.edu.tr This would yield the 5-nitro derivative.
Friedel-Crafts Acylation : This reaction, typically catalyzed by a Lewis acid like tin(IV) chloride, can introduce an acyl group at the C5 position. mdpi.com
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Bromination | NBS, CCl₄ or Acetonitrile | 5-Bromo-3-(bromomethyl)-2-methanesulfonylthiophene |
| Nitration | HNO₃ / Acetic Anhydride | 3-(Bromomethyl)-2-methanesulfonyl-5-nitrothiophene |
| Acylation | RCOCl / SnCl₄ | 1-(4-(Bromomethyl)-5-(methanesulfonyl)thiophen-2-yl)alkan-1-one |
Multisubstituted Derivatives and Their Synthetic Challenges
The synthesis of multisubstituted derivatives, where modifications are made at more than one site on the parent molecule, presents several synthetic challenges. These challenges primarily revolve around chemoselectivity, regioselectivity, and potential steric hindrance.
Chemoselectivity : When synthesizing a derivative with substitutions at both the bromomethyl group and on the thiophene ring, the order of reactions is crucial. For example, if a nucleophilic substitution at the bromomethyl position is performed first, the newly introduced functional group will influence the outcome of a subsequent electrophilic substitution on the ring.
Regioselectivity : As discussed, directing group effects can be complex. The introduction of a third substituent at C5 will, in turn, influence any further substitution at the remaining C4 position, which is often difficult to achieve due to steric crowding and deactivation by multiple electron-withdrawing groups.
Steric Hindrance : The 2,3-disubstitution pattern creates a sterically crowded environment. This can hinder the approach of reagents, particularly for substitutions at the C4 position, which is flanked by two substituents. This may lead to lower reaction rates and yields.
Reaction Conditions : The stability of the starting material and intermediates must be considered. The highly functionalized thiophene ring can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, which can lead to decomposition or polymerization. rsc.org
Stereoselective Synthesis Approaches for Chiral Derivatives
Chirality can be introduced into derivatives of this compound through several stereoselective strategies. These approaches are crucial for applications in medicinal chemistry and materials science, where specific enantiomers are often required.
One primary approach is to utilize a chiral nucleophile in the S_N2 reaction at the bromomethyl position. For example, reacting the parent compound with an enantiopure amine or the alkoxide of a chiral alcohol would result in a diastereomeric or enantiomerically enriched product. The stereocenter would be located on the newly introduced side chain.
Another strategy involves creating a chiral center at the carbon bearing the substituent. This can be achieved by first converting the bromomethyl group to a different functional group, such as an aldehyde, and then performing an asymmetric addition reaction (e.g., asymmetric alkylation or reduction).
Furthermore, chiral thiophene-based ligands are valuable in asymmetric catalysis. researchgate.netnih.goviaea.org Derivatives of this compound could be elaborated into novel chiral ligands. For instance, substitution with a chiral phosphine (B1218219) or amine could yield ligands for transition-metal-catalyzed asymmetric reactions. rsc.orgsciencedaily.com The synthesis of chiral tetrahydrothiophenes via organocatalytic methods also presents a potential, albeit more complex, route to chiral derivatives. metu.edu.trmetu.edu.tr
Advanced Spectroscopic Elucidation Strategies for Novel Derivatives
The characterization of novel derivatives of this compound relies on a combination of advanced spectroscopic techniques to unambiguously determine their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : This is fundamental for confirming the success of substitution reactions. For derivatives formed at the bromomethyl position, the disappearance of the starting material's CH₂Br signal (typically around 4.5-5.0 ppm) and the appearance of a new methylene (B1212753) signal at a different chemical shift is a key indicator. For substitutions on the thiophene ring, the coupling patterns of the aromatic protons at C4 and C5 (an AX or AB system) will change upon substitution at one of these positions. tandfonline.commdpi.com
¹³C NMR : This provides information on the carbon skeleton. The chemical shifts of the methylene carbon and the thiophene ring carbons are sensitive to the nature of the substituents. Comparison of the spectra of the parent compound and the derivative can confirm the location of new functional groups. nih.govchemicalbook.com The oxidation of a thiophene to a sulfone generally causes an upfield shift of the adjacent ring proton signals. researchgate.net
2D NMR (COSY, HSQC, HMBC) : These techniques are invaluable for complex, multisubstituted derivatives. They help establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the definitive assignment of all signals and confirming the regiochemistry of substitution. nih.govacs.org
Mass Spectrometry (MS) :
High-Resolution Mass Spectrometry (HRMS) : HRMS provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the synthesized derivative, confirming that the desired transformation has occurred. nih.govmdpi.comresearchgate.net
Fragmentation Analysis : The fragmentation pattern in mass spectrometry can provide structural information. For instance, cleavage of the C-S bonds of the sulfone group and fragmentation of the side chain at the C3 position are expected fragmentation pathways that can help in structure elucidation. nih.govresearchgate.netnih.gov
Advanced Spectroscopic and Structural Analysis of 3 Bromomethyl 2 Methanesulfonylthiophene and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment (e.g., 2D NMR, NOESY)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(Bromomethyl)-2-methanesulfonylthiophene and its derivatives. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) techniques are crucial for definitive assignments, especially in complex molecules resulting from its reactions.
Correlation Spectroscopy (COSY) experiments are employed to establish proton-proton (¹H-¹H) coupling networks. For the parent compound, a COSY spectrum would confirm the coupling between the two aromatic protons on the thiophene (B33073) ring. In reaction products where the bromomethyl group has been substituted, COSY can trace the connectivity of protons in the newly introduced moiety.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is vital for assigning the carbon signals of the thiophene ring and the methyl and methylene (B1212753) groups based on the more easily assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For instance, an HMBC correlation between the methylene protons and the C2 and C3 carbons of the thiophene ring would solidify their assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the spatial proximity of atoms, regardless of their bonding connectivity. youtube.com In rigid molecules, NOESY can provide insights into the preferred conformation. For example, an NOE between the methanesulfonyl protons and the thiophene ring proton at C4 could indicate a particular spatial arrangement. In larger derivatives, NOESY is critical for establishing stereochemistry. youtube.comrsc.org
Illustrative ¹H and ¹³C NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |
| Thiophene H4 | ~7.2 | ~128 | COSY with H5; HMBC to C2, C3, C5 |
| Thiophene H5 | ~7.6 | ~130 | COSY with H4; HMBC to C3, C4 |
| -CH₂Br | ~4.8 | ~25 | HMBC to C2, C3 |
| -SO₂CH₃ | ~3.4 | ~45 | HMBC to C2 |
| Thiophene C2 | - | ~145 | HMBC from -SO₂CH₃, -CH₂Br |
| Thiophene C3 | - | ~135 | HMBC from H4, H5, -CH₂Br |
Note: The chemical shift values are estimates based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
Single Crystal X-ray Diffraction Analysis of Intermediates and Products for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. unimi.it For novel reaction products derived from this compound that can be crystallized, SC-XRD provides unambiguous proof of their chemical identity, connectivity, and stereochemistry. acs.orgresearchgate.net
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org This analysis yields the precise coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsion angles. For chiral molecules that crystallize in a non-centrosymmetric space group, SC-XRD can also be used to determine the absolute configuration. nih.gov
This technique is particularly valuable for:
Confirming the structure of unexpected reaction products: In cases where spectroscopic data is ambiguous, an X-ray crystal structure provides a definitive answer.
Determining the absolute stereochemistry of chiral products: For reactions that generate new stereocenters, SC-XRD is the gold standard for assigning the absolute configuration (R/S). rsc.org
Analyzing intermolecular interactions: The crystal packing reveals information about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the solid-state structure. nih.gov
Example Crystallographic Data Table for a Hypothetical Derivative:
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂BrNO₄S₂ |
| Formula Weight | 422.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.789 |
| β (°) | 105.2 |
| Volume (ų) | 1778.1 |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: This is example data and does not represent a specific, measured compound.
Advanced Mass Spectrometry for Fragmentation Pattern Elucidation and Exact Mass Determination (e.g., HRMS, MS/MS)
Advanced mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound and its reaction products, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the parent compound and its derivatives, which is crucial for confirming their identity. The predicted monoisotopic mass for C₆H₇BrO₂S₂ ([M]+) is 253.9071 Da. uni.lu
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. researchgate.net This technique provides valuable information about the structure of the molecule by revealing how it breaks apart. For this compound, key fragmentation pathways would likely include:
Loss of the bromine atom (Br•).
Cleavage of the bromomethyl group (-CH₂Br).
Loss of the methanesulfonyl group (-SO₂CH₃).
Fragmentation of the thiophene ring.
By analyzing the MS/MS spectra of reaction products, one can deduce the nature and location of new functional groups. nih.gov
Predicted HRMS and Major MS/MS Fragments for this compound:
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₆H₇⁷⁹BrO₂S₂ | 253.9071 |
| [M-Br]⁺ | C₆H₇O₂S₂ | 175.0000 |
| [M-SO₂CH₃]⁺ | C₅H₄BrS | 174.9217 |
| [M-CH₂Br]⁺ | C₅H₅O₂S₂ | 160.9731 |
Note: m/z values are for the most abundant isotopes and are presented as examples of potential fragmentation pathways.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. researchgate.net These two techniques are often complementary. jyoungpharm.org
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. iosrjournals.org It is particularly sensitive to polar bonds. For this compound, characteristic IR absorption bands would be expected for:
C-H stretching and bending of the thiophene ring and methyl/methylene groups.
Asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.
C-S stretching of the thiophene ring and the sulfonyl group.
C-Br stretching of the bromomethyl group.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). researchgate.net It is particularly sensitive to non-polar, symmetric bonds and can provide information about the molecular backbone. jchps.com Raman spectroscopy would be useful for observing vibrations of the thiophene ring system.
Changes in the vibrational spectra after a reaction, such as the disappearance of the C-Br band and the appearance of new bands corresponding to a new functional group, provide direct evidence of a chemical transformation.
Typical Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |
| S=O (Sulfonyl) | Asymmetric Stretch | ~1350 | Weak |
| S=O (Sulfonyl) | Symmetric Stretch | ~1150 | Moderate |
| Thiophene Ring | C=C Stretching | 1550-1400 | Strong |
| C-S-C (Ring) | Stretching | 850-600 | Moderate |
| C-Br | Stretching | 650-550 | Moderate |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
When reactions of this compound lead to the formation of chiral, non-racemic products, chiroptical spectroscopy becomes a crucial analytical tool. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com
An ECD spectrum provides information about the three-dimensional arrangement of chromophores within the molecule. bohrium.com For chiral derivatives of thiophene, the thiophene ring and any other aromatic or unsaturated groups act as chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration and conformation of the molecule. researchgate.net
ECD is particularly useful for:
Assigning the absolute configuration of chiral molecules: By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. nih.gov
Studying conformational changes: The ECD spectrum can be sensitive to changes in the conformation of a molecule in solution.
Monitoring enantiomeric purity: The intensity of the ECD signal is proportional to the enantiomeric excess of the sample.
The application of ECD would be essential in characterizing, for example, the product of an asymmetric substitution reaction at the bromomethyl position, where a new stereocenter is created. tandfonline.com
Computational and Theoretical Studies on 3 Bromomethyl 2 Methanesulfonylthiophene
Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT) calculations)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-(Bromomethyl)-2-methanesulfonylthiophene, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry and the distribution of electron density. nih.gov
The electronic structure of substituted thiophenes is significantly influenced by the nature and position of their substituents. csu.edu.au In this compound, the electron-withdrawing methanesulfonyl group (-SO2CH3) at the C2 position and the bromomethyl group (-CH2Br) at the C3 position dictate the electronic landscape. The sulfonyl group, in particular, lowers the energy of the molecular orbitals due to its strong inductive and resonance effects.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are crucial for predicting chemical reactivity.
HOMO: For a substituted thiophene (B33073) of this nature, the HOMO is expected to be localized primarily on the thiophene ring, which is the most electron-rich part of the molecule. The sulfur atom of the ring contributes significantly to this orbital. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity).
LUMO: The LUMO, conversely, is anticipated to have significant contributions from the electron-deficient methanesulfonyl group. The antibonding orbitals of the S=O bonds would be major components. The energy of the LUMO indicates the molecule's ability to accept electrons, reflecting its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net DFT calculations for analogous thiophene derivatives show that electron-withdrawing groups tend to lower the HOMO-LUMO gap, suggesting that this compound would be a reactive species. jchps.com
Table 1: Predicted Frontier Orbital Properties of this compound (Illustrative) Note: These are hypothetical values based on typical DFT results for similar structures and are for illustrative purposes.
| Parameter | Predicted Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -7.5 | Thiophene Ring (π-system) |
| LUMO Energy | -1.8 | Methanesulfonyl Group (σ* S-O) |
| HOMO-LUMO Gap (ΔE) | 5.7 | - |
Reaction Mechanism Elucidation via Computational Modeling of Transition States and Intermediates
Computational modeling is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group.
This S_N2-type reaction can be modeled to understand its kinetics and thermodynamics. mdpi.com DFT calculations can map the potential energy surface for the reaction pathway of a nucleophile (e.g., an amine or thiol) attacking the -CH2Br group. This involves:
Locating the Transition State (TS): The geometry of the transition state, where the nucleophile is partially bonded to the carbon and the bromide is partially detached, can be optimized.
Calculating Activation Energy: The energy difference between the reactants and the transition state provides the activation energy (ΔG‡), a key indicator of the reaction rate. Computational studies on similar S_N2 reactions show how solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can significantly alter this energy barrier. mdpi.com
Analyzing Intermediates: While the S_N2 reaction is typically concerted, computational analysis can confirm the absence of stable intermediates along the reaction coordinate.
Another relevant area is the study of electrophilic substitution on the thiophene ring. Although the ring is deactivated by the sulfonyl group, theoretical calculations could predict the most likely site for substitution (C4 or C5) by modeling the stability of the corresponding sigma-complex intermediates (Wheland intermediates). researchgate.net
Conformational Analysis and Energy Landscapes of the Compound and Its Derivatives
The flexibility of this compound arises from the rotation around the C2-S (sulfonyl) and C3-C (bromomethyl) single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.
Molecular mechanics or DFT methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. rsc.orgnih.gov For the methanesulfonyl group, steric hindrance between the sulfonyl oxygens and the adjacent bromomethyl group or the ring's sulfur atom will be a dominant factor. The analysis would likely reveal a preferred conformation where the methyl group of the sulfone is oriented away from the bulky bromomethyl substituent to minimize van der Waals repulsion. Similarly, the orientation of the C-Br bond relative to the thiophene ring will have multiple energetic minima. The global minimum energy conformation corresponds to the most populated structure at equilibrium. Understanding these preferences is vital as the reactivity and spectroscopic properties of the molecule can be conformation-dependent. nih.gov
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
Computational chemistry allows for the a priori prediction of various spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Calculations would predict distinct signals for the two thiophene ring protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons. The predicted shifts are sensitive to the molecule's geometry and the electronic environment of each nucleus. For substituted thiophenes, substituent chemical shift (SCS) parameters can also provide a rapid estimation of chemical shifts. stenutz.eunih.gov
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. bohrium.com These calculations help in assigning experimental spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), C-S stretching of the thiophene ring, and the C-Br stretching frequency. bohrium.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and, consequently, the UV-Vis absorption spectrum. jchps.com The calculations would identify the primary electronic transitions, which for this molecule would likely be π → π* transitions within the thiophene ring, potentially mixed with charge-transfer character involving the sulfonyl group.
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These are hypothetical values based on typical DFT results for similar structures and are for illustrative purposes.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | δ (CH, Ring) | 7.2 - 7.8 ppm |
| δ (CH₂) | 4.8 - 5.2 ppm | |
| δ (CH₃) | 3.3 - 3.6 ppm | |
| IR Frequency | ν (SO₂, asym) | ~1340 cm⁻¹ |
| ν (SO₂, sym) | ~1150 cm⁻¹ | |
| UV-Vis | λₘₐₓ | ~240 - 260 nm |
Reactivity Predictions and Selectivity Profiling through Quantum Chemical Descriptors
Beyond FMO analysis, various quantum chemical descriptors derived from DFT calculations can quantify the reactivity and selectivity of this compound. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and particularly near the methylene carbon attached to the bromine, highlighting its susceptibility to nucleophilic attack. nih.gov
Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint which atoms are most likely to participate in a reaction, offering a more nuanced view than simple charge analysis. nih.gov
These descriptors collectively provide a comprehensive profile of the molecule's expected chemical behavior, guiding synthetic applications and further mechanistic studies.
Future Directions and Emerging Research Avenues for 3 Bromomethyl 2 Methanesulfonylthiophene
Novel Synthetic Methodologies and Green Chemistry Approaches for its Preparation
Novel Synthetic Strategies:
C-H Functionalization: Direct, late-stage functionalization of a pre-formed 2-methanesulfonylthiophene core could provide a more atom-economical route. Catalytic systems, particularly those based on palladium or rhodium, could be developed to selectively introduce a bromomethyl group at the C3 position, bypassing the need for multi-step sequences that involve pre-functionalized starting materials.
Metal-Free Approaches: To align with green chemistry principles, metal-free synthetic routes are highly desirable. nih.gov These could involve radical-mediated reactions or the use of hypervalent iodine reagents to achieve the desired bromination and sulfonation on the thiophene (B33073) ring. bohrium.com
One-Pot Procedures: The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly improve efficiency. tandfonline.com For instance, a sequence involving the formation of the thiophene ring followed by in-situ sulfonation and bromination would streamline the synthesis and reduce waste. tandfonline.com
Green Chemistry Enhancements: The principles of green chemistry will be central to developing next-generation syntheses. researchgate.net This involves minimizing waste, reducing energy consumption, and using less toxic substances. rsc.org Key areas of focus include:
Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water could drastically reduce the environmental impact of the synthesis. rsc.org
Catalysis: Employing highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts, can minimize waste and allow for easier product purification.
Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. derpharmachemica.comresearchgate.net
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Multi-Step Synthesis | Well-established reactions | Low overall yield, hazardous reagents, significant waste |
| Metal-Catalyzed C-H Functionalization | High atom economy, fewer steps | Catalyst cost and toxicity, optimization of regioselectivity |
| Metal-Free Radical Reactions | Avoids toxic metals, mild conditions | Control of selectivity, potential for side reactions |
| One-Pot/Tandem Reactions | High efficiency, reduced waste & cost | Complex optimization, reagent compatibility |
| Microwave-Assisted Green Synthesis | Rapid reaction times, higher yields | Scalability, specialized equipment |
Untapped Reactivity Profiles and Catalytic Transformations Involving the Compound
The unique combination of a reactive electrophilic bromomethyl group and an electron-deficient thiophene ring, modulated by the methanesulfonyl group, opens up a wide array of potential chemical transformations that remain largely unexplored.
Nucleophilic Substitution: The benzylic-like bromide is highly susceptible to substitution by a vast range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This allows for the straightforward introduction of diverse functional groups, making it an ideal scaffold for creating libraries of new compounds for biological screening or materials science applications.
Catalytic Cross-Coupling: While the sulfone group deactivates the thiophene ring towards electrophilic substitution, it can activate it for other types of reactions. Future research could explore metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) at the C4 and C5 positions. The sulfonyl group's influence on the regioselectivity of these reactions would be a key area of investigation. rsc.org
Transformations of the Sulfonyl Group: The methanesulfonyl group itself can be a handle for further functionalization. Reductive desulfonylation could be employed to remove the group if needed, or it could participate in radical cross-coupling reactions, serving as a leaving group to form new carbon-carbon bonds. chemrxiv.org
Application in Advanced Functional Materials and Nanotechnology (e.g., molecular electronics)
Thiophene-based molecules are cornerstones of organic electronics, and the specific functionalities of 3-(bromomethyl)-2-methanesulfonylthiophene make it a compelling candidate for advanced materials. bohrium.com
Organic Semiconductors: The electron-withdrawing methanesulfonyl group can significantly lower the HOMO and LUMO energy levels of the thiophene ring compared to unsubstituted thiophene. This electronic tuning is critical for designing n-type or ambipolar organic field-effect transistors (OFETs) and for optimizing the performance of organic photovoltaics (OPVs).
Molecular Electronics: The bromomethyl group serves as a perfect anchor for grafting the molecule onto surfaces, such as gold or silicon dioxide. This could enable its use in creating self-assembled monolayers (SAMs) or as a component in molecular wires, where the sulfonyl group would modulate the electronic transport properties through the molecule.
Fluorescent Sensors: By reacting the bromomethyl group with various recognition moieties, it may be possible to design fluorescent chemosensors. The thiophene sulfone core could act as a fluorophore whose emission properties change upon binding of a target analyte to the attached receptor.
Development of High-Throughput Synthesis Strategies and Automated Synthesis Protocols
The reactivity of the bromomethyl group makes this compound an ideal starting point for combinatorial chemistry and high-throughput synthesis.
Parallel Synthesis: Automated platforms could be used to react the core molecule with a large array of different nucleophiles in parallel, rapidly generating extensive libraries of derivatives. researchgate.net This would be invaluable for accelerating the discovery of new drug candidates or materials with optimized properties. researchgate.net
Solid-Phase Synthesis: The compound could be immobilized on a solid support via the bromomethyl handle. Subsequent chemical modifications could then be performed on the thiophene ring, with the final product cleaved from the resin in high purity. This approach simplifies purification and is highly amenable to automation.
Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis
For any compound to be viable for industrial or large-scale applications, its synthesis must be scalable, safe, and efficient. Flow chemistry offers a powerful solution to these challenges. lianhe-aigen.comazolifesciences.com
Enhanced Safety and Control: Many reactions, such as brominations or those involving organometallics, can be hazardous on a large scale in traditional batch reactors. Continuous flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for such reactions to be performed safely and with precise control. mdpi.comresearchgate.net
Scalability: A multi-step synthesis of this compound could be designed as a continuous, uninterrupted process. akjournals.com Reagents would be pumped and mixed in-line, flowing through a series of reactors where each step of the synthesis occurs. Scaling up production would simply involve running the system for a longer period, rather than using larger and more dangerous reactors. This approach ensures consistency and can significantly reduce production costs. rsc.org
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-2-methanesulfonylthiophene, and how do reaction conditions influence yield?
Answer: Synthesis typically involves bromination and sulfonylation steps. For bromomethylation, analogous methods for thiophene derivatives (e.g., using N-bromosuccinimide (NBS) with radical initiators like AIBN under UV light) are applicable . Sulfonylation can be achieved via oxidation of thioethers using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or direct sulfonation with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
Answer:
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Validation :
- HPLC : Purity >95% (C18 column, MeOH/H₂O mobile phase) .
- NMR : Confirm absence of residual solvents (e.g., DMF at δ 2.7–2.9 ppm) and correct substitution pattern (¹H NMR: δ 4.5 ppm for CH₂Br, δ 3.1 ppm for SO₂CH₃) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 265 (calculated for C₆H₇BrO₂S₂) .
Advanced Research Questions
Q. How do electronic effects of the methanesulfonyl group influence the reactivity of this compound in cross-coupling reactions?
Answer: The electron-withdrawing methanesulfonyl group deactivates the thiophene ring, directing electrophilic substitution to the C5 position. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromomethyl group acts as a leaving group. Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O for Buchwald-Hartwig amination .
- Competing Pathways : Base-induced elimination of HBr may occur; mitigate by using mild bases (e.g., Cs₂CO₃) and low temperatures .
Case Study : Coupling with phenylboronic acid yields 3-(Phenylmethyl)-2-methanesulfonylthiophene (85% yield) under optimized conditions .
Q. What strategies resolve contradictions in reported reaction outcomes for bromomethylthiophene derivatives?
Answer: Discrepancies often arise from:
- Regioselectivity : Competing bromination at C2 vs. C3 positions. Use DFT calculations to predict thermodynamic control (e.g., C3 bromination favored by –SO₂CH₃’s meta-directing effect) .
- Side Reactions : Hydrolysis of BrCH₂ group in aqueous conditions. Anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres reduce this .
Example : In one study, bromination of 2-methanesulfonylthiophene with Br₂/FeCl₃ yielded 65% C3-brominated product, while NBS/AIBN gave 82% .
Q. How is this compound applied in designing enzyme inhibitors?
Answer: The bromomethyl group serves as a reactive handle for alkylating enzyme active sites. For example:
Q. Biological Data :
| Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| EGFR Kinase | 0.45 | Covalent | |
| MAPK | 1.2 | Non-covalent |
Q. What computational methods predict the stability and degradation pathways of this compound under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
